![molecular formula C21H23ClN2O B4754849 4-tert-butyl-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4754849.png)
4-tert-butyl-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide
Overview
Description
4-tert-butyl-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. This compound is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling.
Mechanism of Action
4-tert-butyl-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide is a highly selective inhibitor of BTK, which is a key component of B-cell receptor signaling. BTK plays a crucial role in the survival and proliferation of B-cells, which are often overactive in various types of cancer. By inhibiting BTK, 4-tert-butyl-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide can disrupt B-cell receptor signaling and induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
4-tert-butyl-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide has been shown to have potent inhibitory effects on BTK activity in both in vitro and in vivo studies. It has also been shown to inhibit the proliferation and survival of cancer cells, as well as induce apoptosis. 4-tert-butyl-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for clinical development.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-tert-butyl-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide is its high selectivity for BTK, which minimizes off-target effects and reduces toxicity. Another advantage is its good pharmacokinetic properties, which make it suitable for oral administration and allow for convenient dosing. However, one limitation of 4-tert-butyl-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide is its relatively low solubility, which can make it difficult to formulate for in vivo studies.
Future Directions
There are several future directions for the development of 4-tert-butyl-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide. One direction is the clinical development of this compound for the treatment of various types of cancer, including CLL and NHL. Another direction is the investigation of 4-tert-butyl-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, further studies are needed to elucidate the optimal dosing and treatment regimens for 4-tert-butyl-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide, as well as its potential use in other diseases beyond cancer.
Scientific Research Applications
4-tert-butyl-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide has been extensively studied for its potential use in the treatment of various types of cancer, including B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In preclinical studies, 4-tert-butyl-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide has shown promising results in inhibiting the growth and survival of cancer cells. It has also shown synergistic effects when used in combination with other cancer therapies, such as chemotherapy and immunotherapy.
properties
IUPAC Name |
4-tert-butyl-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O/c1-21(2,3)16-6-4-14(5-7-16)20(25)23-11-10-15-13-24-19-9-8-17(22)12-18(15)19/h4-9,12-13,24H,10-11H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZJRZFKWGCOKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4754769.png)
![N-{2-[2-(4-methoxybenzoyl)hydrazino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B4754781.png)
![N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-pyrrolidinyl)propyl]glycinamide](/img/structure/B4754788.png)
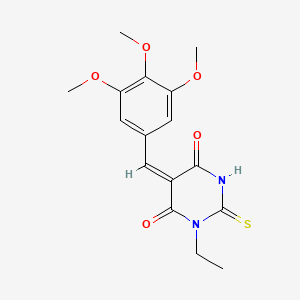
![N-(5-methyl-1,3-thiazol-2-yl)-5-[(2-nitrophenoxy)methyl]-2-furamide](/img/structure/B4754801.png)
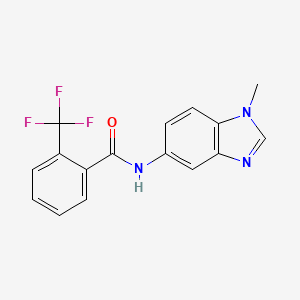
![4-({5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine](/img/structure/B4754820.png)
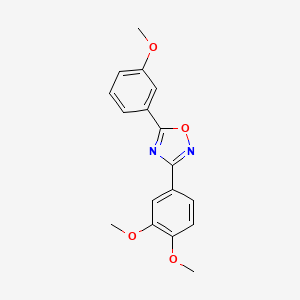
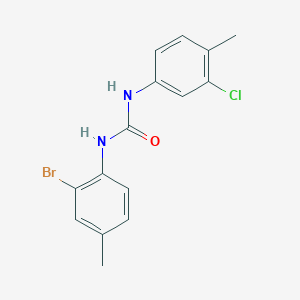
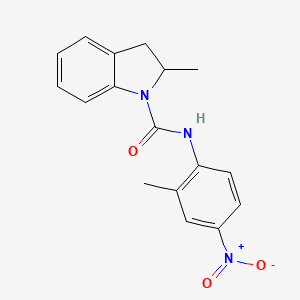
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4754846.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-[3-(methylthio)phenyl]thiourea](/img/structure/B4754848.png)
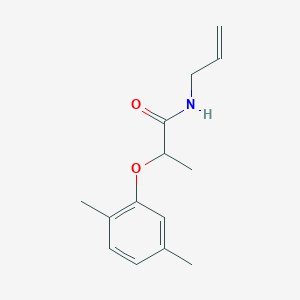
![4-methoxy-N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]benzenesulfonamide](/img/structure/B4754857.png)